Product packaging for (E)-1,3-Hexadiene, 4-methyl-(Cat. No.:CAS No. 4842-93-7)

(E)-1,3-Hexadiene, 4-methyl-

Cat. No.: B14168453
CAS No.: 4842-93-7
M. Wt: 96.17 g/mol
InChI Key: AGDLFOKHPDHOPH-VOTSOKGWSA-N
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Description

(E)-1,3-Hexadiene, 4-methyl- is a chemical compound with the molecular formula C7H12 and a molecular weight of 96.17 g/mol . It is a methyl-substituted derivative of 1,3-hexadiene with a specific (E) stereochemistry. This compound belongs to the class of conjugated dienes, which are fundamental building blocks in polymer science and organic synthesis . In research, dienes of this class are valuable monomers for studying cyclopolymerization and the development of novel polymers . The stereochemistry of the diene monomer, such as the (E) configuration of this product, is a critical factor in determining the microstructure, tacticity, and ultimate physical properties of the resulting polymer . For instance, related dienes like 2,4-hexadiene can yield crystalline, trans-1,4 threo diisotactic polymers, demonstrating how monomer structure directs polymer morphology . Furthermore, conjugated dienes are pivotal in Diels-Alder cycloaddition reactions, a versatile method for constructing six-membered rings in organic synthesis . The reactivity of the conjugated system makes them key intermediates for creating more complex molecular architectures. This product is intended for research applications in these fields and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B14168453 (E)-1,3-Hexadiene, 4-methyl- CAS No. 4842-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4842-93-7

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

(3E)-4-methylhexa-1,3-diene

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4,6H,1,5H2,2-3H3/b7-6+

InChI Key

AGDLFOKHPDHOPH-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C/C=C)/C

Canonical SMILES

CCC(=CC=C)C

Origin of Product

United States

Synthetic Methodologies for E 1,3 Hexadiene, 4 Methyl and Its Stereoisomers

Regioselective and Stereoselective Approaches to (E)-1,3-Hexadiene, 4-methyl-

The precise construction of the (E)-configured double bond at the C3 position, along with the conjugated system, is the principal challenge in the synthesis of (E)-1,3-Hexadiene, 4-methyl-. Various synthetic strategies have been developed to address this, each with its own set of advantages and limitations.

Olefin Metathesis Strategies for Diene Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high efficiency and functional group tolerance. nist.govwikipedia.org Cross-metathesis (CM) between two different alkenes is a direct approach to constructing dienes. masterorganicchemistry.com In the context of synthesizing (E)-1,3-Hexadiene, 4-methyl-, a hypothetical cross-metathesis reaction could involve the coupling of 1-butene (B85601) and 3-methyl-1,4-pentadiene, catalyzed by a ruthenium-based catalyst such as a Grubbs' catalyst. harvard.edu The stereochemical outcome of the newly formed double bond in cross-metathesis can be influenced by the catalyst and reaction conditions, though achieving high E-selectivity can sometimes be challenging. masterorganicchemistry.com

Table 1: Hypothetical Olefin Metathesis Approach to (E)-1,3-Hexadiene, 4-methyl-

Reactant 1Reactant 2CatalystProductStereoselectivity
1-Butene3-Methyl-1,4-pentadieneGrubbs' Catalyst(E/Z)-1,3-Hexadiene, 4-methyl-Mixture of E and Z isomers

Cross-Coupling Reactions in the Formation of 1,3-Dienes

Palladium-catalyzed cross-coupling reactions are a mainstay in the synthesis of conjugated systems. mdpi.comresearchgate.net Reactions such as the Suzuki, Stille, and Heck couplings provide reliable methods for the stereospecific formation of dienes. mdpi.com For the synthesis of (E)-1,3-Hexadiene, 4-methyl-, a Suzuki coupling, for instance, could be envisioned between an (E)-1-propenylboronic acid derivative and 1-bromo-2-methyl-1-butene. The stereochemistry of the starting vinylboronic acid is typically retained in the final product.

A general representation of a palladium-catalyzed cross-coupling for diene synthesis is shown below:

R¹-X + R²-M → R¹-R² + M-X

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic and widely used methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions are particularly useful for controlling the geometry of the newly formed double bond.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com To synthesize (E)-1,3-Hexadiene, 4-methyl-, one could react an appropriate α,β-unsaturated aldehyde, such as (E)-2-methyl-2-pentenal, with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The stereochemistry of the resulting diene is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, typically employs a phosphonate (B1237965) carbanion and is renowned for its high (E)-selectivity. wikipedia.orgcore.ac.ukalfa-chemistry.comyoutube.com This makes it a particularly attractive method for the synthesis of (E)-1,3-Hexadiene, 4-methyl-. The reaction of an appropriate phosphonate, such as diethyl vinylphosphonate, with 2-pentanone in the presence of a strong base would be a plausible route. The steric hindrance of the phosphonate and the reaction conditions play a crucial role in directing the stereochemical outcome. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions for Diene Synthesis

ReactionReagentCarbonyl SubstrateTypical SelectivityByproduct
WittigPhosphorus YlideAldehyde/KetoneZ-selective (non-stabilized ylides), E-selective (stabilized ylides)Triphenylphosphine (B44618) oxide
HWEPhosphonate CarbanionAldehyde/KetoneHighly E-selectiveWater-soluble phosphate (B84403) ester

A specific experimental procedure for a Horner-Emmons-Wittig synthesis of a related compound, methyl-(E)-4-methoxycinnamate, involves the reaction of trimethylphosphonoacetate with p-anisaldehyde in the presence of sodium methoxide (B1231860) in methanol. wpmucdn.com This highlights the general conditions often employed in such transformations.

Elimination Reactions for Conjugated Diene Formation

Elimination reactions, such as the dehydration of alcohols or the dehydrohalogenation of alkyl halides, can also be employed to generate conjugated dienes. For instance, the dehydration of 4-methyl-1-hexen-3-ol could potentially yield a mixture of 1,3- and 1,4-dienes, including 4-methyl-1,3-hexadiene. Controlling the regioselectivity to favor the conjugated diene and the stereoselectivity to obtain the (E)-isomer can be challenging and often depends on the choice of dehydrating agent and reaction conditions. A patent describes the preparation of methylpentadienes through the dehydration of vinyl carbinols, which results in a mixture of isomers. google.com

Enantioselective Synthesis of Chiral Derivatives of (E)-1,3-Hexadiene, 4-methyl-

The introduction of chirality into diene structures opens up avenues for their use in asymmetric synthesis. While (E)-1,3-Hexadiene, 4-methyl- itself is achiral, the principles of asymmetric synthesis can be applied to create chiral derivatives.

Asymmetric Catalysis in Diene Construction

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. nih.govarmchemfront.comresearchgate.netbohrium.comsigmaaldrich.com In the context of diene synthesis, chiral catalysts can be employed in various reactions to control the stereochemical outcome. For example, in a cross-coupling reaction, a chiral ligand on the metal catalyst can induce enantioselectivity in the formation of a new stereocenter. Similarly, asymmetric versions of the Diels-Alder reaction, where a chiral Lewis acid catalyst is used, can lead to the formation of chiral cyclic dienes. nih.gov

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. One established strategy for achieving high levels of stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

While specific literature on the chiral auxiliary-mediated synthesis of (E)-1,3-Hexadiene, 4-methyl- is not extensively detailed, the principles can be applied by examining methodologies used for structurally similar chiral dienes. These approaches often involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to construct the diene framework, and subsequent removal of the auxiliary.

One potential strategy involves the use of chiral dienes in Diels-Alder reactions. For instance, chiral 1-amino-3-siloxy-1,3-butadienes, bearing a chiral pyrrolidine (B122466) auxiliary, have been shown to undergo highly diastereoselective cycloadditions. acs.org A similar approach could be envisioned where a chiral auxiliary is appended to a precursor of 4-methyl-1,3-hexadiene, guiding a key bond-forming step to establish the desired stereochemistry at the C4 position.

Organocatalysis can also serve a similar function to chiral auxiliaries in inducing stereoselectivity. The Jørgensen-Hayashi organocatalyst, a chiral diarylprolinol silyl (B83357) ether, has been successfully employed in the asymmetric synthesis of chiral 1,3-cyclohexadienals. researchgate.net This catalyst generates a chiral dienamine intermediate in situ, which then reacts enantioselectively. researchgate.net This principle could be adapted to an acyclic system for the synthesis of the target molecule.

Below is a table summarizing these conceptual approaches and their key features.

Approach Chiral Moiety Key Reaction Type Potential Application to (E)-1,3-Hexadiene, 4-methyl- Reference
Covalently Bound AuxiliaryChiral PyrrolidineDiels-Alder CycloadditionAttachment of a chiral amine to a diene precursor to control a cycloaddition or other bond-forming reaction. acs.org
Transient AuxiliaryChiral Amino Acid DerivativePd-catalyzed C-H AlkenylationIn situ formation of a chiral imine or enamine to direct a stereoselective coupling reaction. researchgate.net
OrganocatalysisJørgensen-Hayashi CatalystDienamine CatalysisEnantioselective formation of the diene via a chiral dienamine intermediate generated from a precursor aldehyde or ketone. researchgate.net

Green Chemistry Principles in the Synthesis of (E)-1,3-Hexadiene, 4-methyl-

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the synthesis of (E)-1,3-Hexadiene, 4-methyl- aims to improve the sustainability of its production. The twelve principles of green chemistry provide a framework for achieving this goal.

Modern synthetic methods for conjugated dienes are increasingly incorporating green chemistry principles. For example, traditional methods like the Wittig reaction generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, which has a poor atom economy. nih.gov In contrast, transition-metal-catalyzed cross-coupling reactions and C-H activation/dehydrogenation strategies offer more atom-economical and efficient routes to dienes. nih.govnih.gov

A particularly green approach to diene synthesis is the direct dehydrogenation of alkanes or alkenes. A Pd(II)-catalyzed sequential dehydrogenation of free aliphatic acids has been reported as a one-step synthesis of conjugated dienes, which is a significant improvement over multi-step classical methods that often require pre-functionalization of the starting materials. nih.gov Applying this to the synthesis of (E)-1,3-Hexadiene, 4-methyl- could involve starting from a readily available carboxylic acid precursor, thereby reducing the number of synthetic steps and associated waste.

The use of renewable feedstocks is another key aspect of green chemistry. As (E)-1,3-Hexadiene, 4-methyl- is a hydrocarbon, exploring biosynthetic routes or starting from bio-derived materials would be a significant advancement in its sustainable production.

Catalysis is a fundamental pillar of green chemistry. The development of catalytic processes for C-C bond formation using renewable resources, such as lignin-based catalysts, is an active area of research. mdpi.com The catalytic functionalization of dienes not only improves efficiency but can also reduce the environmental impact of their synthesis. nih.gov

The following table outlines how green chemistry principles can be applied to the synthesis of (E)-1,3-Hexadiene, 4-methyl-.

Green Chemistry Principle Application in the Synthesis of (E)-1,3-Hexadiene, 4-methyl- Potential Benefit Reference
Atom Economy Utilizing catalytic cross-coupling or C-H activation/dehydrogenation reactions.Maximizes the incorporation of starting material atoms into the final product, reducing waste. nih.govnih.gov
Use of Renewable Feedstocks Synthesizing the target molecule from bio-based precursors.Reduces reliance on fossil fuels and promotes a circular economy. researchgate.net
Catalysis Employing transition-metal or organocatalysts for key bond-forming steps.Increases reaction rates, improves selectivity, and allows for milder reaction conditions, often with lower energy consumption. nih.govnih.govmdpi.com
Reduce Derivatives Designing a synthesis that avoids protecting groups and other temporary modifications.Shortens the synthetic route, reduces waste, and improves overall efficiency. nih.gov
Safer Solvents and Auxiliaries Using water, supercritical fluids, or biodegradable solvents, and minimizing the use of hazardous reagents.Reduces the environmental and health impacts of the chemical process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Stereochemical Assignment of (E)-1,3-Hexadiene, 4-methyl-

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules like (E)-1,3-Hexadiene, 4-methyl-. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive data on the connectivity and spatial relationships between atoms.

Based on the structure of (E)-1,3-Hexadiene, 4-methyl-, the following ¹H and ¹³C NMR chemical shifts can be predicted. These values are typical for diene systems and are influenced by the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 =CH₂ 5.05 (dd) 115.8
2 =CH- 6.35 (dt) 138.5
3 =CH- 5.70 (d) 128.0
4 =C(CH₃)- - 135.2
5 -CH₂- 2.10 (q) 29.5
6 -CH₃ 1.05 (t) 13.0

Two-dimensional NMR techniques are crucial for assembling the molecular structure and confirming the (E)-stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For (E)-1,3-Hexadiene, 4-methyl-, COSY would show correlations between H1/H2, H2/H3, and H5/H6, confirming the carbon backbone sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). science.gov This is vital for connecting molecular fragments, such as linking the methyl group at C4 (H7) to carbons C3, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. researchgate.net For (E)-1,3-Hexadiene, 4-methyl-, a key NOESY correlation would be expected between H2 and the protons of the C5 ethyl group (H5), while a much weaker or absent correlation would be seen between H3 and H5. This spatial relationship is characteristic of the (E) configuration around the C3=C4 double bond.

Expected 2D NMR Correlations

Experiment Correlating Nuclei Interpretation
COSY H1 ↔ H2 Confirms C1-C2 connectivity.
H2 ↔ H3 Confirms C2-C3 connectivity.
H5 ↔ H6 Confirms C5-C6 ethyl group.
HSQC H1 ↔ C1 Assigns C1 chemical shift.
H2 ↔ C2 Assigns C2 chemical shift.
H3 ↔ C3 Assigns C3 chemical shift.
H5 ↔ C5 Assigns C5 chemical shift.
H6 ↔ C6 Assigns C6 chemical shift.
H7 ↔ C7 Assigns C7 chemical shift.
HMBC H7 (C4-CH₃) ↔ C3, C5 Connects the methyl group to the diene and ethyl substituent.
H3 ↔ C1, C5 Confirms backbone connectivity across the diene.
H5 ↔ C3, C4 Links the ethyl group to the C3=C4 double bond.

| NOESY | H2 ↔ H5 | Proximity confirms the (E) stereochemistry at the C3=C4 bond. |

NMR spectroscopy provides a powerful method for the quantitative analysis of isomeric mixtures. If a sample of 4-methyl-1,3-hexadiene contained both the (E) and (Z) isomers, their relative concentrations could be determined from the ¹H NMR spectrum. The chemical shifts of protons near the C3=C4 double bond, such as H2, H3, and H5, would differ slightly between the two isomers due to different steric and electronic environments.

By integrating the signal area of a well-resolved proton that is unique to each isomer, the ratio of the isomers can be calculated directly. For instance, if the signal for H3 of the (E)-isomer appears at 5.70 ppm and the corresponding signal for the (Z)-isomer appears at 5.65 ppm, the ratio of their integrated areas would directly reflect the molar ratio of the two isomers in the sample.

Chiroptical Spectroscopy of Chiral (E)-1,3-Hexadiene, 4-methyl- Analogues

(E)-1,3-Hexadiene, 4-methyl- is an achiral molecule and therefore does not exhibit optical activity. However, the introduction of a stereocenter would create a chiral analogue whose absolute configuration could be investigated using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

CD and ORD are spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. biologic.net

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum plots this difference (ΔA) or molar ellipticity against wavelength.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in

For a chiral analogue of (E)-1,3-Hexadiene, 4-methyl-, the conjugated diene system acts as a chromophore. When this chromophore is in a chiral environment, it gives rise to a characteristic signal in both CD and ORD spectra, known as the Cotton effect. slideshare.net The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. Theoretical models, such as the "planar diene rule," can often predict the sign of the Cotton effect based on the inherent helicity of the diene chromophore, allowing for the assignment of absolute configuration. acs.orgnih.gov

Principles of Chiroptical Spectroscopy for Diene Analogues

Technique Principle Information Gained
Circular Dichroism (CD) Differential absorption of left vs. right circularly polarized light. Sign and magnitude of Cotton effect peaks, related to the absolute configuration of the chiral center and conformation of the diene.

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Provides complementary information to CD, showing the characteristic Cotton effect curve through an absorption band. |

Advanced Mass Spectrometry for Structural Confirmation and Isotope Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of (E)-1,3-Hexadiene, 4-methyl- is C₇H₁₂, corresponding to a monoisotopic mass of 96.0939 Da. nih.gov Advanced techniques such as tandem mass spectrometry are used to fragment the molecule and deduce its structure.

In a tandem MS (or MS/MS) experiment, the molecular ion (M⁺˙) of (E)-1,3-Hexadiene, 4-methyl- (m/z 96) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of dienes is often directed by the formation of stable carbocations, particularly resonance-stabilized allylic cations. 182.160.97libretexts.org

Plausible MS/MS Fragmentation Pathways

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
96 CH₃• (15 Da) 81 [C₆H₉]⁺ (Loss of the methyl group from C4, forming a stable cation)

Isotope labeling studies, where specific hydrogen atoms are replaced with deuterium, can be used to verify these proposed fragmentation pathways. By observing the mass shifts in the fragment ions, the origin of the atoms in each fragment can be confirmed, providing definitive evidence for the fragmentation mechanism.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like (E)-1,3-Hexadiene, 4-methyl-. These methods probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. The energies of these vibrations, observed as bands in a spectrum, are influenced by factors such as bond strengths, bond angles, and, crucially, the dihedral angles that define the molecular conformation. Consequently, different conformers of a molecule are expected to exhibit unique vibrational spectra, allowing for their identification and characterization.

For (E)-1,3-Hexadiene, 4-methyl-, conformational flexibility primarily arises from rotation around the C-C single bonds. The most significant of these is the single bond connecting the two double bonds of the diene system. Rotation around this bond gives rise to two principal planar conformers: the s-trans and s-cis forms. In the s-trans conformation, the double bonds are oriented on opposite sides of the single bond, leading to a more extended structure. In the s-cis conformation, the double bonds are on the same side, resulting in a more compact, U-shaped geometry. Further conformational possibilities arise from rotations around the single bonds involving the methyl and ethyl substituents.

The differentiation between these conformers can be achieved by analyzing specific regions of the FTIR and Raman spectra. The C=C stretching vibrations in conjugated dienes, typically appearing in the 1600-1680 cm⁻¹ region, are particularly informative. rnlkwc.ac.in The frequency of these bands is affected by the degree of conjugation, which in turn is dependent on the planarity of the diene system. The s-trans conformer, often being more stable and planar, may exhibit a different C=C stretching frequency compared to the sterically hindered s-cis form. Raman spectroscopy is often particularly well-suited for observing the C=C stretching modes in dienes due to the high polarizability of the double bonds. thermofisher.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific molecular motions and to predict the spectra of different conformers. By comparing the experimentally obtained FTIR and Raman spectra with the calculated spectra for each possible stable conformation, a detailed understanding of the conformational preferences of (E)-1,3-Hexadiene, 4-methyl- can be achieved.

Below is a hypothetical data table illustrating potential differences in the key vibrational modes for the s-trans and s-cis conformers of (E)-1,3-Hexadiene, 4-methyl-. These values are representative and based on typical frequency ranges for the specified vibrational modes in similar conjugated diene systems.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) for s-trans ConformerExpected Wavenumber (cm⁻¹) for s-cis ConformerSpectroscopic Technique
Asymmetric C=C StretchConjugated Diene~1645~1655Raman, IR
Symmetric C=C StretchConjugated Diene~1605~1615Raman
=C-H StretchVinyl/Alkene3010-30953010-3095IR, Raman
C-H StretchMethyl/Ethyl2850-29602850-2960IR, Raman
Out-of-Plane =C-H BendAlkene~965 (trans)~965 (trans)IR
Skeletal DeformationsC-C-C Backbone400-600420-620Raman, IR

Theoretical and Computational Chemistry Studies of E 1,3 Hexadiene, 4 Methyl

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-1,3-hexadiene, 4-methyl-. These methods provide a detailed picture of the molecule's electronic distribution and the energies of its different spatial arrangements.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and minimum energy of molecules. For (E)-1,3-hexadiene, 4-methyl-, DFT calculations, such as those employing the B3LYP functional with a basis set like 6-311G++(d,p), can predict key structural parameters. chemrestech.com These calculations involve systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy, which corresponds to the most stable conformation.

For conjugated dienes like (E)-1,3-hexadiene, 4-methyl-, different conformations can exist due to rotation around the central C-C single bond. DFT is instrumental in calculating the energy barriers between these conformers, such as the s-trans and s-cis forms. While specific DFT data for (E)-1,3-hexadiene, 4-methyl- is not abundant in the literature, studies on similar molecules like (Z)-hexa-1,3-diene show that DFT can effectively model the geometries of the reactant, transition state, and product of reactions. chemrestech.com

Table 1: Computed Properties of (E)-1,3-Hexadiene, 4-methyl-

Property Value Source
Molecular Formula C7H12 PubChem nih.gov
Molecular Weight 96.17 g/mol PubChem nih.gov
IUPAC Name (3E)-4-methylhexa-1,3-diene PubChem nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. iastate.eduaps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT, leading to higher accuracy in electronic structure determination. acs.org

For a molecule like (E)-1,3-hexadiene, 4-methyl-, high-level ab initio calculations, such as CCSD/cc-pVTZ, can provide benchmark values for its electronic energy and properties. acs.org These computationally intensive methods are crucial for validating the results obtained from more approximate methods like DFT and for studying systems where electron correlation effects are particularly important, such as in the excited states of polyenes. researchgate.net While specific ab initio studies on this exact molecule are scarce, the principles are broadly applied to understand the electronic behavior of conjugated systems. acs.org

Molecular Dynamics Simulations of (E)-1,3-Hexadiene, 4-methyl- in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bnl.govmdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of (E)-1,3-hexadiene, 4-methyl-, including its conformational changes and interactions with a solvent or other molecules.

An MD simulation of (E)-1,3-hexadiene, 4-methyl- in a solvent like water or a non-polar solvent would reveal how the solvent molecules affect its conformational equilibrium and rotational dynamics. The simulation would track the trajectory of each atom, allowing for the analysis of properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the diene. While specific MD studies on this molecule are not readily found, the methodology is well-established for studying the behavior of organic molecules in solution. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, particularly in pericyclic reactions, which are common for conjugated dienes. msu.edu This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pku.edu.cn

For (E)-1,3-hexadiene, 4-methyl-, the energies and symmetries of its HOMO and LUMO determine its behavior as a nucleophile or electrophile in cycloaddition reactions, such as the Diels-Alder reaction. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Computational methods like DFT can be used to calculate the energies and visualize the shapes of the frontier orbitals. For instance, in a reaction with a dienophile, the interaction between the HOMO of (E)-1,3-hexadiene, 4-methyl- and the LUMO of the dienophile would be analyzed to predict the feasibility and stereochemistry of the reaction. imperial.ac.uk

Table 2: Representative Frontier Molecular Orbital Energies for a Conjugated Diene

Molecular Orbital Energy (eV)
LUMO -3.91
HOMO -8.31

Data is for a related nitro-substituted 1,3-butadiene (B125203) and serves as an illustrative example of typical FMO energy ranges. mdpi.com

Computational Modeling of Reaction Mechanisms Involving (E)-1,3-Hexadiene, 4-methyl-

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. For (E)-1,3-hexadiene, 4-methyl-, this includes modeling sigmatropic rearrangements, electrocyclic reactions, and cycloadditions.

A relevant example is the theoretical study of the nih.govresearchgate.net-H shift in the related (Z)-hexa-1,3-diene. chemrestech.com Using DFT calculations, researchers were able to locate the transition state structure for the hydrogen migration and calculate the activation energy. The intrinsic reaction coordinate (IRC) was also calculated to confirm that the transition state connects the reactant and the product, verifying a concerted mechanism. chemrestech.com Similar computational approaches could be applied to study the reaction mechanisms of (E)-1,3-hexadiene, 4-methyl-, providing valuable insights into its chemical transformations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. researchgate.net

For (E)-1,3-hexadiene, 4-methyl-, DFT and ab initio calculations can predict its vibrational frequencies, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to better match experimental values. Furthermore, computational methods like Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can predict the molecule's UV-Visible absorption spectrum. researchgate.net NMR chemical shifts can also be calculated, aiding in the interpretation of ¹H and ¹³C NMR spectra. mdpi.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
(E)-1,3-Hexadiene, 4-methyl-
(Z)-hexa-1,3-diene
Water
1,3-butadiene

Reactivity and Reaction Mechanisms of E 1,3 Hexadiene, 4 Methyl

Diels-Alder Reactions with (E)-1,3-Hexadiene, 4-methyl- as Diene

As a conjugated diene, (E)-1,3-hexadiene, 4-methyl- is a suitable component for the Diels-Alder reaction, a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com The presence of alkyl substituents (a methyl group at C4 and an ethyl group implicitly part of the hexadiene chain starting at C4) makes it an electron-rich diene. This characteristic enhances its reactivity towards electron-poor alkenes, known as dienophiles. msu.edulibretexts.org For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond. masterorganicchemistry.commsu.edu

Stereoselectivity and Regioselectivity in Cycloaddition Reactions

The Diels-Alder reaction is known for its high degree of stereospecificity. The configuration of both the diene and the dienophile is retained in the cyclohexene (B86901) product. libretexts.orglibretexts.org In the case of (E)-1,3-hexadiene, 4-methyl-, the (E)-geometry of the double bond between C3 and C4 is preserved in the final adduct.

Regioselectivity, which determines the orientation of the substituent groups on the product ring, is governed by the electronic effects of the substituents on the diene and dienophile. For an unsymmetrical diene like (E)-1,3-hexadiene, 4-methyl-, reaction with an unsymmetrical dienophile can lead to different regioisomers, commonly referred to as "ortho" and "para" adducts. The outcome is predicted by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. caltech.edu The electron-donating methyl and ethyl groups on the diene influence the orbital coefficients, generally favoring the formation of 1,4- (para) and 1,2- (ortho) substituted products. beilstein-journals.org

Table 1: Predicted Products of Diels-Alder Reactions

Dienophile Expected Major Regioisomer(s)
Maleic Anhydride A single endo adduct due to symmetry.
Acrolein Primarily the "ortho" and "para" isomers.

This table shows the expected products based on general principles of Diels-Alder regioselectivity.

Influence of Substituents and Lewis Acids on Diels-Alder Reactivity

Substituents significantly affect the rate of Diels-Alder reactions. Electron-donating groups on the diene, such as the methyl group in (E)-1,3-hexadiene, 4-methyl-, increase the energy of the HOMO, accelerating the reaction with electron-poor dienophiles. masterorganicchemistry.com Conversely, electron-withdrawing groups on the dienophile lower the energy of its LUMO, which also speeds up the reaction. masterorganicchemistry.com

Lewis acids are effective catalysts for Diels-Alder reactions. wikipedia.org They coordinate to the dienophile, particularly those bearing carbonyl groups, making it more electrophilic and lowering the energy of its LUMO. acs.org This enhancement of the dienophile's reactivity leads to a significant increase in the reaction rate, often allowing the reaction to proceed at lower temperatures. Recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the diene and dienophile. nih.gov The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also enhance the regioselectivity and stereoselectivity of the cycloaddition. acs.orgrsc.org

Ene Reactions Involving (E)-1,3-Hexadiene, 4-methyl-

(E)-1,3-Hexadiene, 4-methyl- can also participate in the ene reaction, another type of pericyclic reaction. wikipedia.org This reaction involves an "ene" component, which must contain an allylic hydrogen, and an "enophile," a compound with a multiple bond. wikipedia.org In this case, (E)-1,3-hexadiene, 4-methyl- acts as the ene component. The most reactive allylic hydrogens are typically primary ones. wikipedia.org The ethyl group at the C4 position provides these reactive allylic hydrogens.

The mechanism involves a concerted 1,5-hydrogen shift alongside the formation of a new sigma bond and the migration of the double bond. wikipedia.org Ene reactions generally require high temperatures or the use of a Lewis acid catalyst to proceed efficiently. msu.edu While possible, the ene reaction is often a competing pathway and less common than the Diels-Alder reaction for conjugated dienes.

Olefin Metathesis and Cross-Metathesis Reactions

Olefin metathesis is a catalytic reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds. wikipedia.org While a powerful tool in synthesis, the use of conjugated dienes like (E)-1,3-hexadiene, 4-methyl- in cross-metathesis (CM) can be challenging. The presence of the conjugated system can sometimes lead to catalyst deactivation or the formation of complex polymeric materials. uwindsor.ca

However, under specific conditions with modern, highly active catalysts (such as Grubbs or Schrock catalysts), cross-metathesis could potentially occur. wikipedia.orguwindsor.ca The reaction would most likely involve the terminal, less sterically hindered double bond (C1=C2). A successful cross-metathesis reaction with another olefin would lead to the formation of new, more complex diene structures. The selectivity of such reactions depends heavily on the relative reactivity of the olefin partners and the specific catalyst used. researchgate.net For instance, cross-metathesis of a highly reactive olefin with a less reactive one can lead to selective product formation. researchgate.net

Electrophilic Additions to the Conjugated Diene System

The conjugated π-system of (E)-1,3-hexadiene, 4-methyl- is susceptible to electrophilic attack. The reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) can yield a mixture of products through two main pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.org

The mechanism begins with the electrophile (e.g., a proton from HBr) adding to one of the double bonds to form the most stable carbocation intermediate. libretexts.org For (E)-1,3-hexadiene, 4-methyl-, protonation will preferentially occur at the terminal C1 carbon. This generates a resonance-stabilized allylic carbocation, where the positive charge is delocalized over carbons C2 and C4.

The subsequent attack by the nucleophile (e.g., Br⁻) at either of these carbon atoms leads to the different addition products. masterorganicchemistry.com

1,2-Addition: The nucleophile attacks at C2, yielding the 1,2-adduct.

1,4-Addition: The nucleophile attacks at C4, resulting in the 1,4-adduct, with the double bond shifting to the C2-C3 position.

Halogenation and Hydrohalogenation Mechanisms

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control. masterorganicchemistry.com

Kinetic Control: At low temperatures, the reaction is typically irreversible. The major product is the one that forms the fastest, which is usually the 1,2-addition product. This is because the nucleophile attacks the carbon atom (C2) that bears a greater share of the positive charge in the resonance hybrid of the allylic carbocation. masterorganicchemistry.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. The system reaches equilibrium, and the most stable product predominates. masterorganicchemistry.com The thermodynamic product is often the 1,4-adduct because it typically results in a more highly substituted (and thus more stable) internal alkene. masterorganicchemistry.com

The halogenation with reagents like Br₂ follows a similar mechanistic pathway, proceeding through a cyclic bromonium ion or a resonance-stabilized carbocation, also yielding a mixture of 1,2- and 1,4-adducts. masterorganicchemistry.comyoutube.com

Table 2: Predicted Products of Electrophilic Addition to (E)-1,3-Hexadiene, 4-methyl-

Reagent Conditions Major Product Type Predicted Major Product
HBr Low Temperature Kinetic (1,2-Addition) 4-Bromo-4-methyl-1-hexene
HBr High Temperature Thermodynamic (1,4-Addition) 2-Bromo-4-methyl-3-hexene
Br₂ Low Temperature Kinetic (1,2-Addition) 1,2-Dibromo-4-methyl-3-hexene

This table illustrates the predicted outcomes based on the principles of kinetic and thermodynamic control in electrophilic additions to conjugated dienes.

Hydration and Hydroboration Pathways

The presence of two double bonds in (E)-1,3-Hexadiene, 4-methyl- makes it susceptible to addition reactions, including hydration and hydroboration. ontosight.ai These reactions proceed via distinct pathways, leading to different products depending on the reagents and conditions employed.

Hydration: The acid-catalyzed hydration of (E)-1,3-Hexadiene, 4-methyl- involves the addition of water across the double bonds. The reaction is initiated by the protonation of one of the double bonds to form a carbocation intermediate. Due to the conjugated system, several resonance-stabilized carbocations can be formed. The subsequent attack by a water molecule can lead to a mixture of 1,2- and 1,4-addition products. The regioselectivity of the reaction is governed by the stability of the carbocation intermediates. In the case of (E)-1,3-Hexadiene, 4-methyl-, protonation is likely to occur at the C-1 or C-4 position to form a more substituted and resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by water will yield a mixture of alcohols.

Hydroboration-Oxidation: The hydroboration-oxidation of (E)-1,3-Hexadiene, 4-methyl- provides a complementary method for hydration, typically resulting in anti-Markovnikov addition products. pearson.com This two-step process involves the addition of borane (B79455) (BH₃) across the double bonds, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. pearson.com The boron atom adds to the less sterically hindered carbon atom of the double bond, and the hydrogen atom adds to the more substituted carbon. For conjugated dienes like (E)-1,3-Hexadiene, 4-methyl-, hydroboration can lead to a mixture of products due to the presence of two reactive sites. The reaction of borane with 1,3-dienes can result in both mono- and bis-hydroboration products. researchgate.net For instance, the hydroboration of 2-methyl-1,3-butadiene shows a preference for the boron atom to add to the terminal positions. researchgate.net A similar trend would be expected for (E)-1,3-Hexadiene, 4-methyl-, leading to the formation of primary alcohols after oxidation. The stereochemistry of hydroboration is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. yale.edu

Table 1: Comparison of Hydration and Hydroboration-Oxidation of (E)-1,3-Hexadiene, 4-methyl-

Feature Acid-Catalyzed Hydration Hydroboration-Oxidation
Reagents H₂O, H⁺ (e.g., H₂SO₄) 1. BH₃/THF 2. H₂O₂, NaOH
Regioselectivity Markovnikov addition Anti-Markovnikov addition pearson.com
Intermediate Carbocation Organoborane libretexts.org
Stereochemistry Mixture of syn and anti addition Syn addition yale.edu
Primary Products Tertiary and secondary alcohols Primary and secondary alcohols

Radical Reactions and Polymerization Mechanisms

The conjugated diene system in (E)-1,3-Hexadiene, 4-methyl- makes it a suitable monomer for radical polymerization. ontosight.ai The presence of the double bonds allows for the formation of long polymer chains through the propagation of radical intermediates.

Radical Addition: Similar to other conjugated dienes, (E)-1,3-Hexadiene, 4-methyl- can undergo radical addition reactions. For example, the radical-initiated addition of HBr would be expected to proceed via an allylic radical intermediate, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on temperature, with the 1,4-adduct being the thermodynamically more stable product.

Polymerization: The polymerization of (E)-1,3-Hexadiene, 4-methyl- can be initiated by radical initiators, such as peroxides or azo compounds. The initiation step involves the formation of a radical which then adds to the diene monomer. The resulting radical can then add to another monomer unit in a repeating fashion, leading to the formation of a polymer chain. The polymerization of conjugated dienes can result in different microstructures, including 1,4-cis, 1,4-trans, and 1,2-vinyl additions. The specific stereochemistry of the resulting polymer is highly dependent on the catalyst and reaction conditions used. For instance, certain transition metal catalysts can produce highly stereoregular polymers from conjugated dienes. researchgate.net The hydrogenation of such stereoregular poly(1,3-diene)s can yield perfectly alternating copolymers. mdpi.com

Table 2: Potential Polymer Structures from (E)-1,3-Hexadiene, 4-methyl-

Addition Type Resulting Polymer Structure
1,4-addition A linear chain with repeating units of -[CH₂-CH=C(CH₃)-CH(C₂H₅)]-
1,2-addition A polymer with vinyl side groups: -[CH(CH=C(CH₃)C₂H₅)-CH₂]-
3,4-addition A polymer with pendant methyl and ethyl groups: -[CH(CH=CH₂)-C(CH₃)(C₂H₅)]-

Photochemical and Thermal Rearrangements of (E)-1,3-Hexadiene, 4-methyl-

Conjugated dienes like (E)-1,3-Hexadiene, 4-methyl- are known to undergo a variety of pericyclic reactions, including photochemical and thermal rearrangements. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. msuniv.ac.in

Photochemical Rearrangements: Upon irradiation with ultraviolet light, conjugated dienes can undergo electrocyclic reactions. For (E)-1,3-Hexadiene, 4-methyl-, a potential photochemical reaction is a conrotatory ring closure to form a cyclobutene (B1205218) derivative. The stereochemistry of the product is dictated by the symmetry of the highest occupied molecular orbital (HOMO) in the excited state. Additionally, photochemical [2+2] cycloadditions can occur, especially in the presence of another alkene. acs.org Cis-trans isomerization around the double bonds is also a common photochemical process. msuniv.ac.in

Thermal Rearrangements: Under thermal conditions, conjugated dienes can undergo electrocyclic reactions and sigmatropic rearrangements. For (E)-1,3-Hexadiene, 4-methyl-, a disrotatory ring closure to a cyclobutene derivative would be predicted under thermal conditions. However, the most common thermal rearrangement for 1,3-dienes is the Diels-Alder reaction, where the diene reacts with a dienophile to form a six-membered ring. msu.edu Intramolecular Diels-Alder reactions are also possible if a suitable dienophile is present within the same molecule. Another potential thermal process is a ontosight.ai-sigmatropic hydrogen shift, which would lead to an isomeric diene. chemrestech.com The activation energy for such rearrangements can be influenced by the substitution pattern on the diene.

Table 3: Summary of Potential Rearrangements

Reaction Type Conditions Predicted Outcome for (E)-1,3-Hexadiene, 4-methyl-
Electrocyclic Ring Closure Photochemical (UV light) Conrotatory closure to a substituted cyclobutene
Electrocyclic Ring Closure Thermal Disrotatory closure to a substituted cyclobutene
ontosight.ai-Sigmatropic Shift Thermal Isomerization to another hexadiene derivative
Diels-Alder Reaction Thermal (with dienophile) Formation of a substituted cyclohexene ring

Applications As a Synthetic Intermediate and Building Block

Role of (E)-1,3-Hexadiene, 4-methyl- in Natural Product Synthesis

The conjugated diene structure of (E)-1,3-hexadiene, 4-methyl- and its derivatives makes them valuable intermediates in the synthesis of natural products, particularly through cycloaddition reactions. A notable application involves the Diels-Alder reaction, a powerful tool for forming six-membered rings. For instance, a closely related derivative, (E)-4-methylhexa-3,5-dien-1-ol, has been utilized in an enantioselective synthesis of a bicyclic lactone. colab.ws This lactone serves as a key intermediate in the synthesis of eunicellane (also known as cladiellane) diterpenes, a class of marine natural products. colab.ws The reaction proceeds via an intermolecular Diels-Alder reaction with a thioester dienophile, demonstrating the utility of this diene framework in constructing complex, polycyclic natural product skeletons. colab.ws

Utilization in the Synthesis of Complex Organic Molecules

Beyond natural products, (E)-1,3-Hexadiene, 4-methyl- is a precursor for a variety of complex organic molecules. Its diene system is amenable to various transformations, including hydrofunctionalization reactions catalyzed by transition metals. smolecule.com For example, cobalt-catalyzed hydroacylation reactions of substituted 1,3-dienes with aldehydes provide a direct route to chiral ketones, which are valuable synthetic intermediates. nih.gov Depending on the reaction conditions and the nature of the aldehyde (aliphatic vs. aromatic), different regioisomers, such as 4,1- or 4,3-adducts, can be selectively and enantioselectively formed. nih.gov

The diene structure is also ideal for Diels-Alder cycloadditions to create cyclic compounds. ontosight.aiontosight.ai The reactivity and stereochemistry of these reactions are influenced by the substituents on the diene, allowing for the controlled synthesis of highly functionalized cyclic and bicyclic systems. colab.wsontosight.ai

Precursor in the Development of Advanced Materials

The ability of (E)-1,3-Hexadiene, 4-methyl- to undergo polymerization and act as a ligand for metal complexes makes it a valuable precursor in materials science. ontosight.aigoogle.com

(E)-1,3-Hexadiene, 4-methyl- can be polymerized to form poly(4-methyl-1,3-hexadiene). The stereochemistry of the resulting polymer is highly dependent on the catalyst system employed. Transition metal catalysts, particularly those based on cobalt, iron, and titanium in combination with a co-catalyst like methylaluminoxane (B55162) (MAO), are effective for the stereospecific polymerization of conjugated dienes. researchgate.netsemanticscholar.org

For instance, catalyst systems such as CoCl2(PiPrPh2)2/MAO have been successfully used to polymerize structurally similar dienes like 1,3-hexadiene (B165228) and 5-methyl-1,3-hexadiene (B1623778), yielding highly syndiotactic 1,2-polymers. semanticscholar.org This high degree of stereocontrol is crucial as it dictates the physical and mechanical properties of the resulting polymer. The hydrogenation of these stereoregular polydienes can then yield saturated polyolefins with well-defined microstructures. semanticscholar.orgmdpi.com

Table 1: Representative Catalyst Systems for Polymerization of Related 1,3-Dienes This table is based on data for structurally similar dienes and illustrates common polymerization strategies.

Monomer Catalyst System Polymer Structure Reference
(Z)-1,3-Pentadiene CpTiCl3/MAO Syndiotactic 1,2-polymer semanticscholar.org
1,3-Hexadiene CoCl2(PiPrPh2)2/MAO Syndiotactic 1,2-polymer semanticscholar.org
5-Methyl-1,3-hexadiene CoCl2(PiPrPh2)2/MAO Syndiotactic trans-1,2-polymer semanticscholar.org

(E)-1,3-Hexadiene, 4-methyl- can be incorporated as a comonomer with other olefins, such as ethylene (B1197577) or propylene, to produce copolymers with tailored properties. This strategy is analogous to the production of EPDM (ethylene-propylene-diene monomer) rubbers, where a small amount of a non-conjugated diene is included to introduce sites of unsaturation along the polymer backbone. In the case of a conjugated diene like 4-methyl-1,3-hexadiene, it can be copolymerized with ethylene using titanium complexes containing tetradentate [OSSO]-type bis(phenolato) ligands, activated by MAO. acs.org

The resulting unsaturation in the copolymer chain can be used for subsequent cross-linking (vulcanization) to create thermoset elastomers or for post-polymerization functionalization to further modify the material's properties. Furthermore, the hydrogenation of such copolymers can lead to perfectly alternating copolymers, which are difficult to synthesize directly. mdpi.com For example, the hydrogenation of cis-1,4 poly(1,3-pentadiene) yields a perfectly alternating ethylene/propylene copolymer. mdpi.com

Ligand Design and Coordination Chemistry Involving Derivatives of (E)-1,3-Hexadiene, 4-methyl-

The conjugated π-system of (E)-1,3-Hexadiene, 4-methyl- allows it to act as a ligand in organometallic chemistry, binding to metal centers to form coordination complexes. These diene ligands can adopt various coordination modes, most commonly as an η⁴-s-cis or η⁴-s-trans ligand. uwindsor.ca

Complexes of early transition metals like zirconium and hafnium with substituted dienes often form stable (η⁴-diene)metal complexes that can be described as metallacyclo-3-pentenes. uwindsor.ca These complexes are not static; they exhibit fluxional behavior, such as ring inversion, and the M-C bonds have significant σ-bonding character. uwindsor.ca Such complexes are reactive intermediates in a variety of catalytic and stoichiometric transformations, including carbometalation reactions. uwindsor.ca

Additionally, derivatives of (E)-1,3-hexadiene, 4-methyl- can serve as ligands in the synthesis of precursors for advanced material deposition techniques. For example, ruthenium carbonyl complexes with diene ligands, such as Ru(2,4-hexadiene)(CO)₃, are explored as volatile precursors for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of ruthenium-containing thin films. google.com The choice of the diene ligand is critical for the stability and volatility of the precursor molecule. google.com

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
(E)-1,3-Hexadiene, 4-methyl- C₇H₁₂
(E)-4-Methylhexa-3,5-dien-1-ol C₇H₁₂O
Eunicellane C₂₀H₃₄O
1,3-Hexadiene C₆H₁₀
5-Methyl-1,3-hexadiene C₇H₁₂
(Z)-1,3-Pentadiene C₅H₈
(E,E)-2,4-Hexadiene C₆H₁₀
Methylaluminoxane (MAO) (Al(CH₃)O)n
Ethylene C₂H₄
Propylene C₃H₆
cis-1,4 poly(1,3-pentadiene) (C₅H₈)n
Ruthenium(III) carbonyl Ru(CO)₃
Zirconium Zr
Hafnium Hf
Cobalt(II) chloride CoCl₂

Analytical Methodologies for Detection and Quantification in Complex Mixtures

Gas Chromatography (GC) and GC-MS for Trace Analysis and Purity Assessment

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds such as (E)-1,3-hexadiene, 4-methyl-. Its high resolving power makes it ideal for separating components in complex hydrocarbon mixtures. For purity assessment of (E)-1,3-hexadiene, 4-methyl-, a high-resolution capillary column is typically employed. A common choice is a non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, or a column of medium polarity to achieve separation from other isomers and related compounds.

When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra for definitive identification. The electron ionization (EI) mass spectrum of (E)-1,3-hexadiene, 4-methyl- would exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification even when co-eluting with other components. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the target compound.

In the analysis of complex mixtures like gasoline, where numerous isomers of hexadiene and other hydrocarbons are present, GC-MS is indispensable. google.com A long capillary column, for instance, a 150 m CPSIL PONA CB column, can be used to resolve the various diene isomers. google.com The mass spectrometer detector is typically operated under a high vacuum (e.g., 10⁻⁶ bar) with filament and transfer line temperatures in the range of 240-280°C. google.com

A study on the analysis of volatile organic compounds in ambient air utilized canister sampling followed by GC/MS analysis, demonstrating the capability of this method for detecting VOCs at parts-per-trillion levels. nih.gov While this study did not specifically mention (E)-1,3-hexadiene, 4-methyl-, the methodology is applicable to a wide range of VOCs, including conjugated dienes.

Derivatization techniques can also be employed to enhance the detectability and chromatographic behavior of conjugated dienes. Reaction with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) forms stable adducts that are amenable to GC analysis and provide informative mass spectra for structural elucidation. dss.go.thresearchgate.net This approach is particularly useful for selectively identifying and quantifying conjugated dienes in the presence of other unsaturated hydrocarbons. acs.orgacs.org

Table 1: GC and GC-MS Parameters for Volatile Organic Compound Analysis

ParameterTypical Conditions for VOC AnalysisReference
ColumnHP PONA (50 m, 0.20 mm, 0.5 µm) or similar akjournals.com
Oven Temperature ProgramInitial 40°C, ramped to 130°C at 2°C/min, then to 180°C at 5°C/min, hold for 45 min akjournals.com
Carrier GasHelium or Hydrogen akjournals.com
Injection ModeSplit or splitless, depending on concentration akjournals.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) acs.orgakjournals.com
MS Ionization ModeElectron Impact (EI) at 70 eV akjournals.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

While GC is often the preferred method for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are not amenable to vaporization or for preparative scale separations. For the analysis of conjugated dienes like (E)-1,3-hexadiene, 4-methyl-, reversed-phase HPLC is a common approach.

The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. ub.edu Due to the lack of a strong chromophore in (E)-1,3-hexadiene, 4-methyl-, UV detection can be challenging at standard wavelengths. However, conjugated dienes exhibit UV absorbance at lower wavelengths, typically around 220-240 nm. researchgate.net A study on the determination of conjugated dienes in petroleum products utilized UV detection at 240 nm. researchgate.net

For enhanced sensitivity and selectivity, derivatization can be employed. As with GC, dienophiles can be used to create adducts with strong UV-absorbing or fluorescent properties. This allows for the quantification of conjugated dienes at much lower concentrations.

A method for monitoring conjugated dienes in gasoline has been developed using HPLC with UV and refractive index (RI) detection. researchgate.net This method can simultaneously monitor changes in both conjugated dienes and olefins. researchgate.net Another approach for analyzing compounds like hexahydro-4-methyl-1,3-isobenzofurandione, a related cyclic compound, uses a reversed-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 2: HPLC Parameters for the Analysis of Unsaturated Compounds

ParameterTypical Conditions for Conjugated Diene AnalysisReference
ColumnReversed-phase C18 or Pentafluorophenylpropyl (PFPP) ub.edu
Mobile PhaseAcetonitrile/Water gradient ub.edu
DetectorUV (at low wavelength, e.g., 240 nm) or Refractive Index (RI) researchgate.netresearchgate.net
Derivatization Agent (optional)Fluorescent dienophiles for enhanced detection researchgate.net

Advanced hyphenated Techniques (e.g., GCxGC, LC-NMR) for Comprehensive Analysis

For extremely complex mixtures, one-dimensional chromatography may not provide sufficient resolution. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. GCxGC utilizes two columns with different stationary phase selectivities connected by a modulator. This allows for the separation of compounds that co-elute on the first column.

GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is a powerful tool for the detailed analysis of volatile organic compounds in various matrices. A study on the analysis of tea tree essential oil using GCxGC-qMS demonstrated the identification of numerous constituents, including various dienes. oup.com The high peak capacity of GCxGC allows for the separation of hundreds or even thousands of compounds in a single analysis. copernicus.org

Another advanced hyphenated technique is the combination of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR). nih.gov This technique provides detailed structural information directly from the separated peaks, which is invaluable for the unambiguous identification of unknown compounds and isomers. mdpi.com While less common for routine analysis due to its complexity and lower sensitivity compared to MS, LC-NMR is a powerful tool in research for the structural elucidation of novel compounds or for complex mixture analysis where mass spectral data alone is insufficient for confident identification. mdpi.com LC-SPE-NMR, which involves trapping the LC effluent on a solid-phase extraction cartridge before transfer to the NMR, can improve sensitivity. nih.gov

Table 3: Advanced Hyphenated Techniques for Complex Mixture Analysis

TechniquePrincipleApplicationReference
GCxGC-TOF-MSTwo-dimensional gas chromatography for enhanced separation, coupled with high-speed mass spectrometry for identification.Comprehensive analysis of volatile organic compounds in highly complex mixtures like petroleum products and essential oils. oup.comcopernicus.org
LC-NMRLiquid chromatography for separation, with online NMR detection for detailed structural elucidation of separated components.Structural identification of unknown compounds and isomers in complex mixtures, particularly in natural product and drug discovery research. nih.govmdpi.com
LC-SPE-NMRLC separation followed by solid-phase extraction of target analytes before NMR analysis to increase concentration and sensitivity.Analysis of components present at lower concentrations in complex mixtures. nih.gov

Environmental Fate and Transformation Pathways of E 1,3 Hexadiene, 4 Methyl

Photochemical Degradation Studies in Atmospheric and Aqueous Environments

Photochemical degradation is a primary pathway for the removal of volatile organic compounds like (E)-1,3-Hexadiene, 4-methyl- from the environment. This process occurs in both the atmosphere and in aqueous systems, driven by the energy of sunlight.

In the atmosphere, the most significant degradation mechanism for alkenes and dienes is their reaction with photochemically generated oxidants. oecd.org The primary reactive species in the troposphere are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃). oecd.org For conjugated dienes, the reaction with the •OH radical during the daytime is typically the most rapid and dominant removal process. oecd.orgrsc.org The reaction involves the electrophilic addition of the •OH radical to the carbon-carbon double bonds. oecd.org

The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. While specific experimental data for (E)-1,3-Hexadiene, 4-methyl- is limited, data for structurally similar compounds can provide valuable estimates. For instance, the rate coefficients for the gas-phase reaction of •OH radicals with other conjugated dienes have been determined, as shown in the table below. The atmospheric lifetime (τ) can be estimated from the rate constant (k_OH) and the average atmospheric concentration of •OH radicals (e.g., 2 x 10⁶ molecules/cm³).

Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for (E)-1,3-Hexadiene, 4-methyl- and Structurally Similar Conjugated Dienes with OH Radicals at ~298 K

Compoundk_OH (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime (τ)Reference
(E)-1,3-Hexadiene, 4-methyl-No specific data availableEstimated to be very short (hours)N/A
trans-1,3-Hexadiene1.13 x 10⁻¹⁰~1.2 hours oecd.org
3-methyl-1,3-pentadiene1.51 x 10⁻¹⁰~0.9 hours rsc.orgrsc.org
2-methyl-1,3-pentadiene1.37 x 10⁻¹⁰~1.0 hour oecd.org
4-methyl-1,3-pentadiene1.37 x 10⁻¹⁰~1.0 hour oecd.org

Note: Atmospheric lifetime (τ) is calculated as τ = 1 / (k_OH * [OH]), assuming a global average daytime •OH concentration of 2 x 10⁶ molecules/cm³. This is a simplified estimation and actual lifetimes can vary with local atmospheric conditions.

The degradation of conjugated dienes by •OH radicals in the presence of nitrogen oxides (NOx) can lead to the formation of various secondary pollutants, including organic nitrates and carbonyl compounds. rsc.org The reaction of (E)-1,3-Hexadiene, 4-methyl- with ozone is also a potential degradation pathway, although for many unsaturated aliphatic compounds, the reaction with •OH radicals is faster. oecd.org

In aqueous environments, the photochemical degradation of (E)-1,3-Hexadiene, 4-methyl- can occur through direct photolysis if the compound absorbs light in the solar spectrum (>290 nm). oecd.org However, for many simple alkenes and dienes, direct photolysis is not a significant process. oecd.org Indirect photolysis, involving reactions with photochemically generated reactive species like •OH radicals, is more likely. The presence of substances like nitrate and dissolved organic matter in natural waters can accelerate the formation of these radicals, thereby enhancing the degradation of the compound.

Biotransformation and Biodegradation Mechanisms by Microorganisms

Microorganisms, including bacteria and fungi, play a crucial role in the natural attenuation of organic pollutants. The biotransformation and biodegradation of hydrocarbons like (E)-1,3-Hexadiene, 4-methyl- are key processes in soil and water environments.

For example, studies on the bacterial degradation of toluene (B28343) have shown the formation of substituted 1,3-cyclohexadiene (B119728) intermediates, indicating that cyclic diene structures are part of microbial metabolic pathways. cukerala.ac.in In another study, "propane 1,3 hexadiene" was identified as a degradation product during the biodegradation of polyethylene (B3416737) by Bacillus tropicus, suggesting that microorganisms can produce and potentially further metabolize hexadiene structures. mdpi.com Fungi are also known to produce a vast array of secondary metabolites and possess powerful enzymatic systems capable of degrading complex organic molecules. nih.govuomustansiriyah.edu.iq

The general steps in the aerobic biodegradation of a compound like (E)-1,3-Hexadiene, 4-methyl- would likely involve:

Initial Oxidation: Introduction of oxygen atoms into the molecule by oxygenase enzymes, breaking the double bonds.

Ring Cleavage (if applicable after cyclization) or Chain Cleavage: The oxidized intermediates are further broken down into smaller molecules.

Funneling into Central Metabolism: The resulting smaller organic acids and aldehydes are channeled into central metabolic pathways like the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass).

Table 2: Potential Microbial Degradation Intermediates of Alkyl-Substituted Dienes

Initial Compound ClassMicroorganism TypePotential Intermediate ClassesPotential Final Products
Conjugated DienesBacteria (e.g., Pseudomonas, Acinetobacter)Epoxides, Diols, Aldehydes, Carboxylic AcidsCO₂, H₂O, Biomass
Conjugated DienesFungi (e.g., Aspergillus)Alcohols, Ketones, Organic AcidsCO₂, H₂O, Biomass

The efficiency of biodegradation depends on various factors, including the presence of suitable microbial populations, nutrient availability, pH, temperature, and the concentration of the pollutant.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and air by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org AOPs are considered promising technologies for the remediation of environments contaminated with persistent or toxic organic compounds. nih.gov

Common AOPs include Fenton and photo-Fenton processes, ozonation, photocatalytic oxidation using semiconductors like titanium dioxide (TiO₂), and UV/H₂O₂ systems. wikipedia.orgbohrium.com These methods are effective in degrading a wide range of volatile organic compounds (VOCs). nju.edu.cnnih.gov

For a compound like (E)-1,3-Hexadiene, 4-methyl-, AOPs would likely lead to its rapid and non-selective degradation. The •OH radical, a powerful oxidant, can attack the conjugated double bonds, initiating a series of oxidation reactions. This process can lead to the formation of smaller, more oxidized intermediates, and ultimately to complete mineralization.

Photocatalytic Oxidation: In this process, a semiconductor catalyst like TiO₂ is irradiated with UV light, generating electron-hole pairs. These react with water and oxygen to produce •OH radicals and other reactive oxygen species (ROS), which then degrade the adsorbed organic pollutant. scirp.orgacs.org This method is particularly suitable for treating VOCs in the gas phase. nih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺) to generate •OH radicals. bohrium.com The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. nih.gov

Ozonation: Ozone (O₃) can directly react with the double bonds of (E)-1,3-Hexadiene, 4-methyl- or can be used in combination with UV light or H₂O₂ to generate •OH radicals for more effective oxidation.

Table 3: Overview of Advanced Oxidation Processes for Potential Remediation of (E)-1,3-Hexadiene, 4-methyl-

AOP MethodPrimary Oxidant(s)Typical IntermediatesPotential Advantages
Photocatalysis (e.g., TiO₂/UV)•OH, O₂⁻•Aldehydes, Ketones, Carboxylic AcidsHigh efficiency for gas-phase VOCs, catalyst is reusable. nju.edu.cnscirp.org
Fenton (Fe²⁺/H₂O₂)•OHShort-chain organic acids, AlcoholsEffective in aqueous phase, relatively low cost. bohrium.com
Photo-Fenton (Fe²⁺/H₂O₂/UV)•OHSimilar to Fenton, but faster degradationHigher degradation and mineralization rates than Fenton. nih.gov
Ozonation (O₃)O₃, •OH (in some conditions)Ozonides, Aldehydes, Carboxylic AcidsEffective for breaking C=C bonds.

The degradation of conjugated dienes through AOPs can result in the formation of various byproducts. For instance, the oxidation of benzene, which can proceed through a hexadiene-dione intermediate, ultimately leads to smaller, stable molecules like H₂O and CO₂ with sufficient oxidant present. wikipedia.org The identification of reaction intermediates and final products is essential to ensure the complete detoxification of the contaminated medium.

Future Research Directions and Unexplored Potential

Exploration of Novel Catalytic Transformations Involving (E)-1,3-Hexadiene, 4-methyl-

The unique structure of (E)-1,3-Hexadiene, 4-methyl- makes it a compelling substrate for novel catalytic transformations beyond its current applications. Future research could focus on developing highly selective catalytic systems for reactions such as asymmetric hydroformylation, cycloadditions, and metathesis. For instance, iridium pincer complexes have shown the ability to transform 2-butyne (B1218202) into a dendralene, (E)-4-methyl-3-methylene-1,4-hexadiene, highlighting the potential for creating complex branched structures from simple precursors. csic.esnih.gov Investigating the use of Lewis acidic ionic liquids as both solvent and catalyst for Diels-Alder reactions involving this diene could also open new synthetic pathways. google.com

Furthermore, the isomerization of related hexadienes using lanthanide-based catalysts has been shown to yield a mixture of products, including 1,3-hexadiene (B165228). researchgate.net This suggests that targeted catalyst design could control the isomerization of (E)-1,3-Hexadiene, 4-methyl- to produce other valuable isomers or to facilitate tandem reactions. The development of catalysts for the dimerization of propyne (B1212725) to form hexadienes, with a focus on improving yield and selectivity, also presents a significant research avenue. uchicago.edu

Table 1: Examples of Catalytic Transformations Involving Hexadiene Derivatives

Catalyst TypeReactant(s)Key Product(s)Potential Research Direction for (E)-1,3-Hexadiene, 4-methyl-
Iridium Pincer Complex2-Butyne(E)-4-methyl-3-methylene-1,4-hexadieneSelective synthesis of complex branched dienes. csic.esnih.gov
Lanthanide Schiff Base Complexes1,5-Hexadiene (B165246)1,3-Hexadiene, 2,4-Hexadiene (B1165886)Controlled isomerization to specific isomers. researchgate.net
Copper/NU-1000PropyneHexadienesHighly selective dimerization reactions. uchicago.edu

Development of New Synthetic Routes with Enhanced Sustainability

Future synthetic strategies for (E)-1,3-Hexadiene, 4-methyl- and its derivatives will likely prioritize sustainability. This includes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents. Research could explore biocatalytic routes, leveraging enzymes to produce the target molecule or its precursors with high stereoselectivity and under mild conditions.

Another promising area is the development of catalytic processes that utilize earth-abundant metals. For instance, while noble metals are often used, exploring catalysts based on iron, copper, or nickel for key synthetic steps could significantly enhance the sustainability profile. uchicago.eduresearchgate.net The synthesis of related compounds like (E,E)-2,4-Hexadiene, 3,4-dimethyl- often involves Wittig reactions or dimerization of isoprene (B109036) derivatives; developing greener alternatives to these established methods for (E)-1,3-Hexadiene, 4-methyl- is a key challenge. ontosight.ai

Investigation into the Bioactivity of Metabolites or Derivatives (excluding human clinical data)

The biological activities of (E)-1,3-Hexadiene, 4-methyl- and its derivatives remain largely uncharted territory. Initial studies on related compounds suggest potential for exploration. For example, various hexadiene derivatives have been identified as metabolites in plants and microorganisms, hinting at their involvement in biological processes. magnascientiapub.commdpi.comresearchgate.net A study on the ethanolic extract of Fagraea fragrans Roxb. (Ironwood) leaves identified 1,3-Hexadiene, 3-ethyl-2-methyl-, (Z)- as an aromatic ester compound. magnascientiapub.com Another study detected 3-Ethyl-2-methyl-1,3-hexadiene in Daokou braised chicken, suggesting it may act as a precursor to flavor compounds. mdpi.com

Future research should focus on the systematic synthesis of derivatives of (E)-1,3-Hexadiene, 4-methyl- and the evaluation of their bioactivity in various assays. This could include screening for antimicrobial, antifungal, or insecticidal properties. The investigation of oxidized hexadiene derivatives from natural sources, which have shown inhibitory effects on nitric oxide production, provides a template for such studies. acs.orgresearchgate.net Furthermore, understanding how this compound is metabolized in different organisms could reveal new bioactive molecules.

Advanced Materials Science Applications Based on Modified (E)-1,3-Hexadiene, 4-methyl- Polymers

The polymerization of (E)-1,3-Hexadiene, 4-methyl- and its incorporation into copolymers could lead to advanced materials with tailored properties. Research in this area could build upon existing knowledge of diene polymerization. For instance, various catalyst systems, including those based on cobalt and neodymium, have been used to polymerize related dienes like (E)-1,3-hexadiene to produce stereoregular polymers. researchgate.netmdpi.comresearchgate.netresearchgate.net The resulting polymers can then be hydrogenated to yield saturated polyolefins with specific tacticities. mdpi.commdpi.com

Future work could explore the copolymerization of (E)-1,3-Hexadiene, 4-methyl- with other monomers to create elastomers with enhanced thermal stability, chemical resistance, or unique mechanical properties. The introduction of the methyl group at the 4-position could influence the polymer's microstructure and, consequently, its physical characteristics. For example, copolymers of 4-methyl-1-pentene (B8377) (a related olefin) with 1,5-hexadiene have been shown to contain rigid cyclic units that affect the polymer's crystallinity. mdpi.com Investigating the properties of polymers derived from (E)-1,3-Hexadiene, 4-methyl- could lead to applications in specialty plastics, adhesives, and other high-performance materials.

Table 2: Polymerization of Related Dienes and Potential for (E)-1,3-Hexadiene, 4-methyl-

MonomerCatalyst SystemPolymer MicrostructurePotential Application of (E)-1,3-Hexadiene, 4-methyl- Polymer
(E)-1,3-HexadieneCoCl₂(PRPh₂)₂/MAOsyndiotactic 1,2Synthesis of syndiotactic polyolefins. mdpi.comresearchgate.net
(E)-1,3-PentadieneAlEt₂Cl/Nd(OCOC₇H₁₅)₃/AliBu₃isotactic cis-1,4Creation of alternating ethylene (B1197577)/propylene copolymers after hydrogenation. mdpi.com
1,3-Hexadienen-BuLi/TMEDA-Development of living anionic polymerization methods. acs.org

Deeper Theoretical Insights into Excited State Chemistry and Photoreactivity

A fundamental understanding of the excited state dynamics and photoreactivity of (E)-1,3-Hexadiene, 4-methyl- is crucial for unlocking its potential in photochemistry and photophysics. Theoretical studies, such as those employing density functional theory (DFT) and ab initio methods, can provide invaluable insights into its behavior upon photoexcitation. mdpi.comresearchgate.netresearchgate.net

Future computational research could focus on mapping the potential energy surfaces of its excited states to understand the pathways of photoisomerization and other photochemical reactions. researchgate.netresearchgate.net For example, studies on 2,4-hexadiene have explored the interconversion of allylmethylene triplet intermediates. researchgate.net Similar investigations into (E)-1,3-Hexadiene, 4-methyl- could reveal how the position of the methyl group influences the excited-state landscape and reaction outcomes. This knowledge could guide the design of photoswitches, photoresponsive materials, or novel photochemical synthetic routes. The study of how substituents and solvent polarity affect the photoregioselectivity in related fluoro-substituted hexadienes provides a framework for investigating the electrostatic control in the photoisomerization of (E)-1,3-Hexadiene, 4-methyl-. researchgate.net

Q & A

Q. How can the stereochemistry of (E)-1,3-Hexadiene, 4-methyl- be experimentally determined?

  • Methodological Answer: The (E)-stereochemistry can be confirmed using UV-Vis spectroscopy by analyzing the wavelength of maximum absorption (λmax). Conjugated dienes like 1,3-hexadienes exhibit characteristic absorption bands due to π→π* transitions. For example, 1,3-hexadiene absorbs at longer wavelengths than 1,4-hexadiene due to extended conjugation . Additionally, NMR spectroscopy (e.g., coupling constants in <sup>1</sup>H NMR) can distinguish (E) and (Z) isomers based on vicinal coupling patterns .

Q. What synthetic routes are available for preparing (E)-1,3-Hexadiene, 4-methyl-?

  • Methodological Answer: A common approach involves Wittig reactions or elimination reactions of substituted alcohols or halides. For example, dehydrohalogenation of 4-methyl-1,3-dihalohexane with a strong base (e.g., KOH) can yield the diene. Reaction conditions must be optimized to favor the (E)-isomer, such as using bulky bases to minimize steric hindrance . Purification via gas chromatography (GC) or distillation is critical to isolate the desired stereoisomer .

Q. How does the presence of the 4-methyl group influence the reactivity of 1,3-hexadiene?

  • Methodological Answer: The methyl group at the 4-position introduces steric and electronic effects . Sterically, it may hinder access to the double bond in reactions like hydrogenation. Electronically, alkyl groups donate electron density via hyperconjugation, stabilizing the diene and altering its regioselectivity in reactions such as Diels-Alder cycloadditions. Computational studies (e.g., MMX calculations ) can quantify these effects by comparing heats of hydrogenation with unsubstituted analogs .

Advanced Research Questions

Q. How can regioselective hydrogenation of (E)-1,3-Hexadiene, 4-methyl- be achieved to target mono-olefin products?

  • Methodological Answer: Heterogeneous catalysts like Pd/Al2O3 doped with Sn or Ag show high selectivity for mono-hydrogenation of conjugated dienes. For example, Pd-Ag/Al2O3 selectively hydrogenates one double bond in 1,3-hexadiene derivatives while preserving the other. Reaction parameters (temperature, H2 pressure) must be tightly controlled to avoid over-hydrogenation. Kinetic monitoring via GC-MS is recommended to track selectivity .

Q. What computational methods are effective for predicting thermodynamic properties of (E)-1,3-Hexadiene, 4-methyl-?

  • Methodological Answer: Molecular mechanics (MMX) and density functional theory (DFT) calculations can predict heats of hydrogenation and formation. For instance, MMX compares favorably with experimental data for conjugated dienes, with deviations <5 kJ/mol. These methods also model steric interactions from the methyl group, aiding in understanding isomer stability . Validation against experimental spectra (e.g., IR, NMR) ensures computational accuracy .

Q. How can contradictions in reported heats of hydrogenation for substituted dienes be resolved?

  • Methodological Answer: Discrepancies often arise from differences in experimental setup (e.g., catalyst purity, solvent effects) or isomer contamination . To resolve this:
  • Reproduce experiments using standardized conditions (e.g., PtO2 catalyst in ethanol).
  • Validate diene purity via high-resolution NMR or GC-MS .
  • Perform statistical error analysis on published data to identify outliers .

Q. What strategies optimize the design of kinetic studies for (E)-1,3-Hexadiene, 4-methyl- in polymerization reactions?

  • Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor rapid polymerization initiation. For controlled radical polymerization, electron spin resonance (ESR) can track radical intermediates. Precisely control temperature and initiator concentration to isolate kinetic isotope effects. Data should be analyzed using Arrhenius plots to derive activation parameters, with error margins reported for reproducibility .

Data Analysis and Presentation

Q. How should raw data from hydrogenation experiments be processed to ensure validity?

  • Methodological Answer:
  • Normalize data to account for catalyst loading and reaction time.
  • Use Student’s t-test or ANOVA to assess significance of differences between experimental groups.
  • Include uncertainty margins (e.g., ± standard deviation) in tables/graphs. Raw data (e.g., GC chromatograms) should be archived in appendices, while processed data (e.g., conversion percentages) are presented in the main text .

Q. What are best practices for citing spectral data (e.g., NMR, MS) of (E)-1,3-Hexadiene, 4-methyl-?

  • Methodological Answer: Reference primary sources like NIST Chemistry WebBook or peer-reviewed journals. For MS data, include fragmentation patterns and ionization methods (e.g., EI-MS at 70 eV). NMR shifts should specify solvent and spectrometer frequency (e.g., <sup>13</sup>C NMR in CDCl3 at 125 MHz) .

Critical Evaluation and Innovation

Q. How can researchers propose novel applications for (E)-1,3-Hexadiene, 4-methyl- based on existing literature?

  • Methodological Answer:
    Conduct a patent and literature review to identify underexplored areas. For example, its potential as a ligand in asymmetric catalysis or a monomer in conductive polymers. Use retrosynthetic analysis to design novel derivatives. Critically evaluate feasibility by comparing bond dissociation energies (BDEs) or computational reactivity indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.